[4-(Methylamino)benzoyl]oxidanium
Description
Properties
CAS No. |
174309-48-9 |
|---|---|
Molecular Formula |
C8H10NO2+ |
Molecular Weight |
152.17 g/mol |
IUPAC Name |
[4-(methylamino)benzoyl]oxidanium |
InChI |
InChI=1S/C8H9NO2/c1-9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11)/p+1 |
InChI Key |
ZVIDMSBTYRSMAR-UHFFFAOYSA-O |
SMILES |
CNC1=CC=C(C=C1)C(=O)[OH2+] |
Canonical SMILES |
CNC1=CC=C(C=C1)C(=O)[OH2+] |
Synonyms |
Benzoic acid, 4-(methylamino)-, conjugate monoacid (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Amino Group: [4-(Methylamino)benzoyl]oxidanium features a monomethylamino group (-NHCH₃), whereas 4-(Dimethylamino)benzohydrazide contains a dimethylamino group (-N(CH₃)₂). The additional methyl group in the latter increases steric hindrance and reduces basicity due to electron-donating effects.
- Functional Group: The oxidanium group in the target compound contrasts with the hydrazide (-CONHNH₂) in 4-(Dimethylamino)benzohydrazide. The hydrazide group is nucleophilic and participates in condensation reactions, while the oxidanium moiety enhances electrophilicity and solubility in aqueous media.
Physicochemical Properties :
- Solubility : The oxidanium group likely improves aqueous solubility compared to the hydrazide, which may form intermolecular hydrogen bonds but is less ionized.
- Reactivity: 4-(Dimethylamino)benzohydrazide is utilized in medicinal chemistry for its chelating and antimicrobial properties , whereas the oxidanium derivative’s reactivity may favor acid-catalyzed reactions or salt formation.
2.2. Methotrexate’s Methylamino-Benzoyl Moiety
Structural Context: Methotrexate, a folate antagonist, contains a 4-[(methylamino)benzoyl] group as part of its larger pharmacophore. However, this group is integrated into a pteridinyl-glutamic acid structure, enabling enzyme inhibition (e.g., dihydrofolate reductase) .
Functional Contrast :
- Biological Activity: In Methotrexate, the methylamino-benzoyl group aids in target binding, but [4-(Methylamino)benzoyl]oxidanium lacks the extended framework necessary for similar pharmacological effects.
2.3. Cyprosulphamide
Structural Features: Cyprosulphamide (A/[4-(cyclopropylcarbamoyl)phenylsulphonyl]-2-methoxybenzamide) shares a benzamide core but incorporates sulphonamide and methoxy substituents. Unlike [4-(Methylamino)benzoyl]oxidanium, its sulphamoyl group enhances hydrogen-bonding and stability, making it effective as an agricultural safener .
Comparative Data Table
Research Implications
- Synthetic Utility: The oxidanium group in [4-(Methylamino)benzoyl]oxidanium may serve as a protonated intermediate in acid-catalyzed acylations, contrasting with the hydrazide’s role in nucleophilic reactions .
- Biological Relevance : While Methotrexate’s complex structure is irreplaceable for therapeutic activity, the target compound’s simplicity could aid in studying isolated benzoyl-oxidanium interactions in vitro .
Q & A
Q. How does [4-(Methylamino)benzoyl]oxidanium compare structurally to folate analogs?
- Methodological Answer : Align core benzoyl-oxidanium motifs with pteroylglutamate derivatives (e.g., Hfolate) using overlay analysis in PyMOL. Note differences in oxidation states (e.g., tetrahydro vs. oxidanium) and substituent effects on π-π stacking. Assess redox behavior via cyclic voltammetry .
Q. What mechanistic insights explain the compound’s reactivity in Friedel-Crafts acylations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
